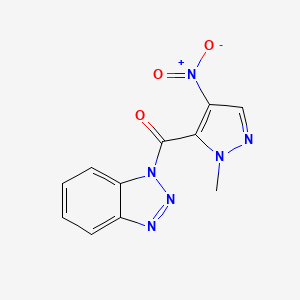
1H-benzotriazol-1-yl(1-methyl-4-nitro-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YL(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE is a complex organic compound that combines the structural elements of benzotriazole and pyrazole
Preparation Methods
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE typically involves the following steps:
Chemical Reactions Analysis
1H-1,2,3-BENZOTRIAZOL-1-YL(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzotriazole moiety can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction and nucleophiles such as amines for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrazole derivatives and reduced amine products.
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YL(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable coordination compounds with metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions . These interactions enable the compound to modulate the activity of enzymes and other proteins, leading to its biological effects .
Comparison with Similar Compounds
1H-1,2,3-BENZOTRIAZOL-1-YL(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE can be compared with other similar compounds such as:
Benzotriazole: A simpler compound that shares the benzotriazole moiety but lacks the pyrazole ring.
Pyrazole Derivatives: Compounds that contain the pyrazole ring but not the benzotriazole moiety.
HBTU: A coupling reagent that contains the benzotriazole moiety and is used in peptide synthesis.
The uniqueness of 1H-1,2,3-BENZOTRIAZOL-1-YL(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE lies in its combination of the benzotriazole and pyrazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H8N6O3 |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
benzotriazol-1-yl-(2-methyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H8N6O3/c1-15-10(9(6-12-15)17(19)20)11(18)16-8-5-3-2-4-7(8)13-14-16/h2-6H,1H3 |
InChI Key |
ZLLKUJXFTGLMNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N2C3=CC=CC=C3N=N2 |
solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















